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Historical Context and Technological Evolution

The production of ascorbic acid (Vitamin C) was dominated for decades by the Reichstein process, first
developed in 1933 [1] [2]. This multi-step method combined chemical synthesis and microbial fermentation

to convert D-glucose into Vitamin C [3].

The table below compares the traditional Reichstein process with the modern two-step fermentation method:

Two-Step Fermentation (Modern

Feature Reichstein Process (Historical Standard)
Method)
Overview Combined chemical & microbial method; 5-7 Fully biotechnological route; simplified
steps [1] [3] [2] steps [3] [4]

| Key Steps | 1. Hydrogenation (Glucose — Sorbitol) 2. Fermentation (Sorbitol — Sorbose) 3. Acetonation
(Protection) 4. Chemical Oxidation (Sorbose — 2-KGA) 5. Lactonization (2-KGA - Vitamin C) [1] | 1.
First Fermentation (Sorbitol — Sorbose) 2. Second Fermentation (Sorbose — 2-KGA) 3. Lactonization (2-
KGA - Vitamin C) [3] [5] | | Microorganisms | Acetobacter suboxydans or A. oxydans (for step 2) [1] [3] |
First Step: Gluconobacter oxydans Second Step: Ketogulonicigenium vulgare (often co-cultured with

Bacillus megaterium) [3] [2] | | Oxidation Method | Chemical oxidants (e.g., KMnOa) or platinum catalyst
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[1] [2] | Microbial/enzymatic oxidation [3] | | Key Drivers for Development | N/A (Original process) |

Avoidance of protective groups and harmful chemicals; lower cost; better environmental profile [1] [3] [5] |

The key innovation of the two-step process was replacing the chemical oxidation step with a second, more

efficient microbial fermentation [3] [5]. This eliminated the need for acetone and strong acids, making the

process more environmentally friendly [5]. A major breakthrough was the use of mixed-culture

fermentation in the second step, where helper bacteria like Bacillus megaterium support the growth of

Ketogulonicigenium vulgare, significantly improving the yield of 2-Keto-L-Gulonic Acid (2-KGA) [3] [2].

Technical Protocol for Modern Two-Step Fermentation

The following is a detailed methodology for the two-step fermentation process as employed in modern

industrial settings.

Step 1:

Fermentation of Sorbitol to Sorbose

e Microorganism: Gluconobacter oxydans [5].

¢ Inoculum Preparation: Culture G. oxydans on a sterile medium containing yeast extract, peptone,
and sorbitol. Agitate for 24-48 hours to achieve a high cell density.
¢ Production Fermenter Conditions:

[e]

(o]

[e]

o

Substrate: 70% D-sorbitol solution, with an initial concentration of 200 g/L [5].

Temperature: 30 °C [5].

pH: Maintained at 6.0 [5].

Aeration & Agitation: Provide sterile air and continuous agitation to maintain aerobic
conditions [3].

Nutrients: Supplement with ammonia as a nitrogen source [5].

Duration & Conversion: Approximately 14 hours, achieving up to 98% conversion of sorbitol
to L-sorbose [5].

e Downstream Processing (Post-Fermentation): The fermentation broth is passed through a

microfilter (e.g., MF-101) to separate and remove the bacterial biomass before the broth proceeds to
the second fermenter [5].

Step 2:

KGA)

Fermentation of Sorbose to 2-Keto-L-Gulonic Acid (2-
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e Microorganism: A co-culture of Ketogulonicigenium vulgare and a helper bacterium such as Bacillus
megaterium [3] [2].
¢ Inoculum Preparation: Grow both strains separately or in a pre-optimized ratio. The helper

bacterium provides essential metabolites and growth factors for K. vulgare.
¢ Production Fermenter Conditions:

[e]

[e]

[e]

o

o

Substrate: Clarified L-sorbose broth from the first step.

Temperature: Typically 30 °C.

pH: Controlled within a neutral range.

Aeration & Agitation: Maintain aerobic conditions.

Duration & Conversion: Approximately 72 hours, with a conversion efficiency of about 76%
from sorbose to 2-KGA [5].

e Downstream Processing: The slurry is transferred to a microfilter to separate the microbial biomass.
The filtrate containing sodium keto-gulonic acid is then processed for acid recovery [5].

Final Step: Conversion of 2-KGA to Ascorbic Acid

¢ Lactonization: The recovered 2-KGA undergoes lactonization under acidic conditions (e.g., with

concentrated sulfuric acid) at elevated temperatures to form ascorbic acid [3] [5].
e Purification: The crude ascorbic acid is purified through steps including decolorization with activated

carbon, crystallization from water or alcohol solutions, and drying to produce the final crystalline
product [3].

This workflow diagram outlines the core transformation pathway:
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Economic and Process Optimization Data

Modern process design and economic studies highlight the viability of this technology. One study detailed a

plant producing 500 tonnes of 95% pure ascorbic acid annually [6] [5].

Optimization Metric Improvement Notes

Production Increase 24% Achieved by implementing sorbose recycling within the
process [6] [5].

Energy Reduction 20% Achieved through heat integration techniques (pinch
analysis) [6] [5].

Capital Investment ~USD 52 For a 500 tonne/year plant [6] [5].

million
Return on Investment 78.73% Best-case scenario with a payback period of 1.17 years
(ROI) [6] [5].

Future Research and Development Directions

The field continues to evolve with several promising research fronts aimed at further improving efficiency

and sustainability:

¢ One-Step Fermentation: Research is ongoing to engineer microbial strains (e.g., Saccharomyces
cerevisiae, Erwinia herbicola) capable of directly converting glucose or sorbitol into 2-KGA or even
ascorbic acid in a single fermentation step, which would dramatically simplify production [2] [4].

e Advanced Strain Engineering: The use of CRISPR and synthetic biology is enabling the
development of superior microbial strains with higher yields, broader substrate ranges, and greater
resilience [3].

¢ Green Extraction from Natural Sources: As a complementary approach, research into Ultrasound-
Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) is advancing for obtaining
vitamin C directly from waste products of the food industry, such as fruit peels, promoting a circular
economy [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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